Cas no 104443-44-9 (Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI))

Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) structure
104443-44-9 structure
Produktname:Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
CAS-Nr.:104443-44-9
MF:C53H61NO18
MW:1000.04735732079
CID:142252
PubChem ID:135618604

Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
    • Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy...
    • Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]
    • Urdamycin D
    • (1R)-1,5-anhydro-2,6-dideoxy-3-O-{(2S,5S,6S)-5-[(2,6-dideoxy-beta-D-arabino-hexopyranosyl)oxy]-6-methyltetrahydro-2H-pyran-2-yl}-1-[(9aR,11R,13aS)-6,9a,11-trihydroxy-13a-{[(2S,5S,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-3-(1H-indol-3-yl)-11-methyl-2,7,13-trioxo-2,7,9a,10,11,12,13,13a-octahydrobenzo[de]naphtho[2,1-h]chromen-5-yl]-D-arabino-hexitol
    • 104443-44-9
    • (3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione
    • (3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(1H-indol-3-yl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione
    • Inchi: InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,54-56,58-59,61,63-64H,10-13,17-19,21H2,1-5H3/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1
    • InChI-Schlüssel: FHCQDSRDFSOQAV-BHPMGVOKSA-N
    • Lächelt: O[C@@H]1[C@@H](C)O[C@@H](O[C@H]2CC[C@H](O[C@H]3[C@H](O)[C@@H](C)O[C@@H](C4=CC5C6=C(C7=C(C(=O)C6=C4O)C=C[C@@]4(C[C@@](CC(=O)[C@]74O[C@H]4CC[C@H](O)[C@H](C)O4)(C)O)O)OC(C=5C4=CNC5=CC=CC=C45)=O)C3)O[C@H]2C)C[C@H]1O

Berechnete Eigenschaften

  • Genaue Masse: 999.38886410g/mol
  • Monoisotopenmasse: 999.38886410g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 8
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 19
  • Schwere Atomanzahl: 72
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 2160
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 17
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 282Ų

Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Verwandte Literatur

Related Articles

104443-44-9 (Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)) Verwandte Produkte

Artikel empfehlen

Empfohlene Lieferanten
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd